![molecular formula C20H12Cl2N2O3S B14152984 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 5083-25-0](/img/structure/B14152984.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromene moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form 5-(3,4-dichlorobenzyl)-1,3-thiazole.
Chromene Formation: The chromene moiety can be synthesized by a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学研究应用
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the dichlorobenzyl and chromene moieties, which confer unique chemical and biological properties. The dichlorobenzyl group enhances its potential as an antimicrobial agent, while the chromene moiety may contribute to its fluorescence and other photophysical properties.
属性
CAS 编号 |
5083-25-0 |
|---|---|
分子式 |
C20H12Cl2N2O3S |
分子量 |
431.3 g/mol |
IUPAC 名称 |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-15-6-5-11(8-16(15)22)7-13-10-23-20(28-13)24-18(25)14-9-12-3-1-2-4-17(12)27-19(14)26/h1-6,8-10H,7H2,(H,23,24,25) |
InChI 键 |
DWFOIITWTXMTCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
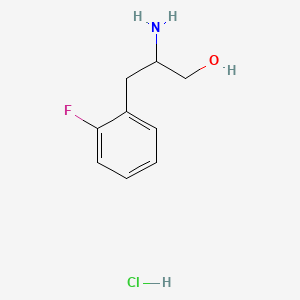
![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
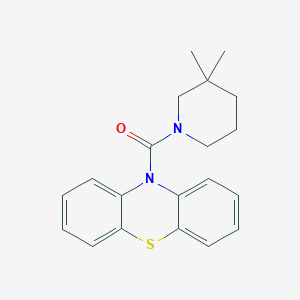
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

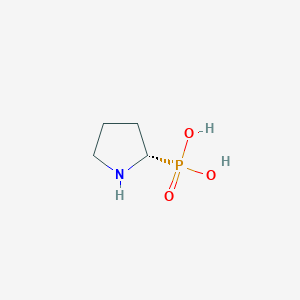
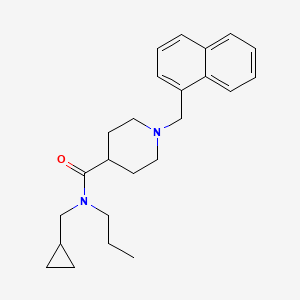
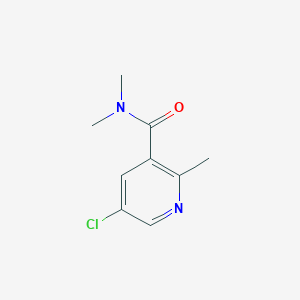
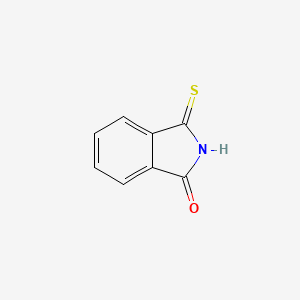
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
